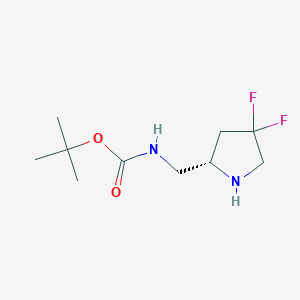
3-(4-bromophenyl)-N,N-diethylpropanamide
Vue d'ensemble
Description
The compound “3-(4-bromophenyl)-N,N-diethylpropanamide” likely belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ is an organyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a bromophenyl group attached to a propanamide backbone. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the bromophenyl and amide groups. The bromine atom could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the bromophenyl group could potentially increase its lipophilicity .Applications De Recherche Scientifique
Anticonvulsant Properties
- X-Ray Crystallographic and Theoretical Studies: The structure of a related compound, methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139), revealed anticonvulsant properties, suggesting that the 4-bromophenyl group in similar compounds may confer anticonvulsant properties (Edafiogho et al., 2003).
Antimicrobial Activity
- Antibacterial Properties: Studies indicate that compounds with 4-bromophenyl groups, like N-(4-bromophenyl)furan-2-carboxamide, have demonstrated significant antibacterial activities against drug-resistant bacteria (Siddiqa et al., 2022).
- Antipathogenic Properties: Thiourea derivatives, including those with 4-bromophenyl, have shown promising antipathogenic activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Research
- Cell Cycle Arrest and Apoptosis: A novel bromophenol derivative, containing a 4-bromophenyl group, was found to induce cell cycle arrest and apoptosis in human lung cancer cells, highlighting its potential as an anticancer agent (Guo et al., 2018).
- Antitumor Activity: 4-Bromophenyl semicarbazone derivatives have been evaluated for their antitumor activity, with some showing significant effects against specific cancer cell lines (Pandeya et al., 2002).
Antifungal Properties
- Activity Against Yeasts and Molds: Derivatives with halogenated phenyl groups, including 4-bromophenyl, have demonstrated broad-spectrum antifungal activity, particularly against fluconazole-resistant strains (Buchta et al., 2004).
Mécanisme D'action
Orientations Futures
The future directions for research on “3-(4-bromophenyl)-N,N-diethylpropanamide” would likely depend on its intended applications. For instance, if it were to be used as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-N,N-diethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYUNJPIOQZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)
![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)
![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)


![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)